![molecular formula C6H16N2O2Pt+2 B12321014 [(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate](/img/structure/B12321014.png)
[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate is a complex compound that features a platinum center coordinated with azanidylcyclohexyl ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate typically involves the reaction of platinum salts with azanidylcyclohexyl ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used in the synthesis include dichloromethane and ethanol. The reaction mixture is often heated to facilitate the formation of the desired complex.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate undergoes various types of chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often require the use of coordinating solvents like acetonitrile or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction may produce lower oxidation state complexes.
科学研究应用
Chemistry
In chemistry, [(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate is used as a catalyst in various organic transformations, including hydrogenation and carbon-carbon coupling reactions. Its unique coordination environment allows for selective activation of substrates.
Biology
In biological research, this compound is studied for its potential as an anticancer agent. The platinum center can interact with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription, ultimately inducing cell death.
Medicine
In medicine, this compound is explored for its use in chemotherapy. Its ability to form stable complexes with biomolecules makes it a promising candidate for targeted drug delivery systems.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as conductive polymers and nanomaterials. Its unique properties enable the creation of materials with enhanced electrical and mechanical characteristics.
作用机制
The mechanism of action of [(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate involves the coordination of the platinum center with target molecules. In biological systems, the platinum center can bind to DNA, forming cross-links that disrupt cellular processes. The azanidylcyclohexyl ligands play a crucial role in stabilizing the complex and enhancing its reactivity.
相似化合物的比较
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with a similar mechanism of action.
Oxaliplatin: A platinum compound used in chemotherapy with a different ligand environment.
Uniqueness
[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate is unique due to its specific ligand structure, which provides distinct reactivity and stability compared to other platinum-based compounds. Its ability to form stable complexes with a variety of substrates makes it a versatile compound in both research and industrial applications.
属性
分子式 |
C6H16N2O2Pt+2 |
|---|---|
分子量 |
343.29 g/mol |
IUPAC 名称 |
[(1R,2R)-2-azanidylcyclohexyl]azanide;platinum(4+);dihydrate |
InChI |
InChI=1S/C6H12N2.2H2O.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-8H,1-4H2;2*1H2;/q-2;;;+4/t5-,6-;;;/m1.../s1 |
InChI 键 |
MRROQYWYIJIXRU-SKSSAGQDSA-N |
手性 SMILES |
C1CC[C@H]([C@@H](C1)[NH-])[NH-].O.O.[Pt+4] |
规范 SMILES |
C1CCC(C(C1)[NH-])[NH-].O.O.[Pt+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


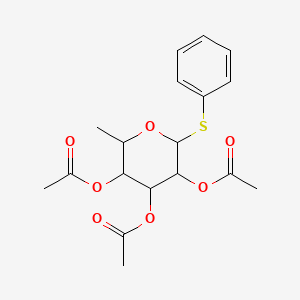
![pentyl N-[1-[3-(3,4-dihydroxy-5-methyloxolan-2-yl)oxy-4-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12320937.png)

![6-hydroxy-7,14-dimethoxy-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12320952.png)
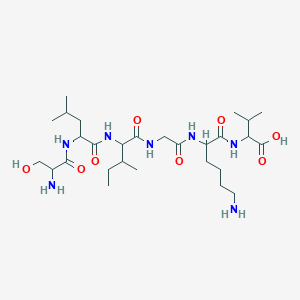
![[6-Methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-nitrobenzoate](/img/structure/B12320956.png)
![2-[[2-[2-[[2-[[2-[[1-[2-[[2-[(2,4-Diamino-4-oxobutanoyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid](/img/structure/B12320958.png)
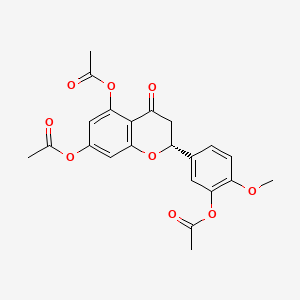
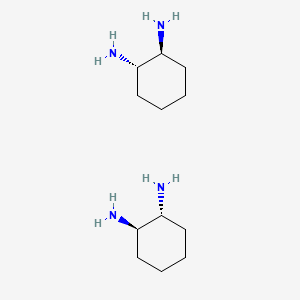
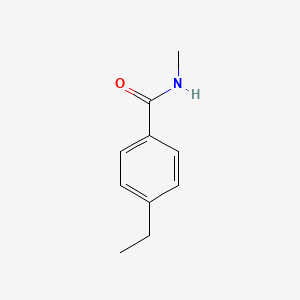
![6-(1,1-Dimethyl-2-(5-(1,1,3-trimethyl-1H-benzo[e]indol-3-ium-2-yl)penta-2,4-dien-1-ylidene)-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoate](/img/structure/B12321000.png)
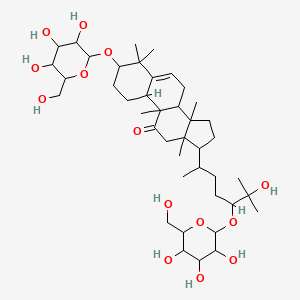
![1-hydroxy-6,6,9a-trimethyl-5,5a,7,8,9,9b-hexahydro-1H-benzo[e][2]benzofuran-3-one](/img/structure/B12321006.png)
![5-Hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid](/img/structure/B12321012.png)
